molecular formula C14H14O5 B2874310 [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 304896-86-4

[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2874310
CAS RN: 304896-86-4
M. Wt: 262.261
InChI Key: QIDUPXBFHWESTC-UHFFFAOYSA-N
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Description

“[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 304896-86-4. It has a molecular weight of 262.26 .

Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . The synthesis was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane .

Bioorganic Chemistry

Coumarin-based fluorescent chemosensors, which include this compound, have been widely employed in bioorganic chemistry . They are used in molecular recognition and materials science .

Pharmacological Activities

The compound has a wide range of biological and pharmacological activities. These include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , and antiviral properties . It also has cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory properties .

Anticancer Activity

The compound has shown significant anticancer activity through diverse mechanisms of action. These include inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Preparation of Novel Anticancer Agents

7-Hydroxycoumarin derivatives, which include this compound, have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Cellulose Derivatives

The compound has been used in the synthesis of water-soluble photoactive cellulose derivatives . This expands its application in the field of material science.

properties

IUPAC Name

2-(2-oxo-4-propylchromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUPXBFHWESTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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